Sodium 1-oleoyl lysophosphatidic acid is derived from the hydrolysis of phosphatidic acid, which is a key component of cell membranes. It belongs to the class of lysophospholipids, characterized by having one acyl chain and a phosphate group attached to a glycerol backbone. The compound is commonly found in various tissues and biological fluids, indicating its physiological relevance.
Sodium 1-oleoyl lysophosphatidic acid can be synthesized through several methods:
The synthesis typically requires controlled conditions to ensure the desired purity and yield. The sodium salt form is preferred due to its enhanced stability compared to the free acid form.
Sodium 1-oleoyl lysophosphatidic acid has a molecular formula of and a molecular weight of approximately . The structure features an oleoyl group (derived from oleic acid) at the sn-1 position of the glycerol backbone.
[Na+].CCCCCCCC\C=C/CCCCCCCC(=O)OC[C@@H](O)COP(O)([O-])=O
XGRLSUFHELJJAB-JGSYTFBMSA-M
The compound exists as a crystalline solid, which is stable under appropriate storage conditions (typically at -20°C).
Sodium 1-oleoyl lysophosphatidic acid participates in various biochemical reactions:
These reactions are crucial for understanding its role in cell signaling and physiological responses.
The mechanism of action of sodium 1-oleoyl lysophosphatidic acid primarily involves its interaction with G-protein-coupled receptors. Upon binding to LPA receptors:
The potency of sodium 1-oleoyl lysophosphatidic acid as an agonist makes it a valuable tool for studying cellular mechanisms.
These properties are essential for laboratory applications and experimental designs involving this compound.
Sodium 1-oleoyl lysophosphatidic acid has several applications in scientific research:
The compound's ability to modulate cellular functions makes it a significant subject for ongoing research in biochemistry and pharmacology.
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2